molecular formula C11H19F3N2O2 B13960776 Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate

Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate

Cat. No.: B13960776
M. Wt: 268.28 g/mol
InChI Key: CFIIQNOBBQEATG-UHFFFAOYSA-N
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Description

Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate is an organic compound with the molecular formula C11H19F3N2O2. It is a white crystalline solid that is often used in organic synthesis and medicinal chemistry. The compound is known for its unique structural features, which include a pyrrolidine ring, a trifluoromethyl group, and a tert-butyl carbamate moiety.

Preparation Methods

The preparation of tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate typically involves the reaction of BOC-aminomethylpyrrolidine with bromoacetone in the presence of a chiral catalyst. The reaction conditions must be carefully controlled to ensure high purity and yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the trifluoromethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group play crucial roles in its binding affinity and selectivity towards target proteins. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl (pyrrolidin-2-ylmethyl)(trifluoromethyl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-(pyrrolidin-2-ylmethyl)-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(11(12,13)14)7-8-5-4-6-15-8/h8,15H,4-7H2,1-3H3

InChI Key

CFIIQNOBBQEATG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCN1)C(F)(F)F

Origin of Product

United States

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